molecular formula C12H17N3O B7460521 Azocan-1-yl(pyrazin-2-yl)methanone

Azocan-1-yl(pyrazin-2-yl)methanone

Cat. No.: B7460521
M. Wt: 219.28 g/mol
InChI Key: GRCSUROOXMEWFN-UHFFFAOYSA-N
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Description

Azocan-1-yl(pyrazin-2-yl)methanone is a compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azocan-1-yl(pyrazin-2-yl)methanone typically involves the reaction of azocane with pyrazine-2-carboxylic acid or its derivatives. One common method is the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source under mild conditions . This method is efficient and yields the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed oxidation methods. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Azocan-1-yl(pyrazin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using copper catalysis, as mentioned earlier.

    Reduction: It can be reduced using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Copper catalysts and water are commonly used.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridin-2-yl-methanones, while substitution reactions can yield a variety of substituted pyrazine derivatives.

Scientific Research Applications

Azocan-1-yl(pyrazin-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Azocan-1-yl(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. Pyrazine derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some pyrazine derivatives inhibit protein tyrosine phosphatases, which play a role in cell signaling pathways . The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl-methanone: Similar in structure but lacks the azocane moiety.

    Pyrazine-2-carboxylic acid derivatives: Share the pyrazine core but have different functional groups attached.

Uniqueness

Azocan-1-yl(pyrazin-2-yl)methanone is unique due to the presence of both the azocane and pyrazine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

azocan-1-yl(pyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(11-10-13-6-7-14-11)15-8-4-2-1-3-5-9-15/h6-7,10H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCSUROOXMEWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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